4-bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Overview
Description
4-bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H7BrFN3 and its molecular weight is 256.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Properties
4-bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine exhibits considerable nonlinear optical properties due to the small energy gap between the HOMO and LUMO, which indicates intramolecular charge transfer. This charge transfer is responsible for the material's nonlinear optical properties, as demonstrated by the negative HOMO and LUMO energies, indicating the stability of the molecular structure (Tamer et al., 2016).
Crystal Structure Analysis
This compound's crystal structures have been characterized using X-ray single crystal structure determination. The studies highlight the dihedral angles formed between the pyrazole and the fluoro-substituted rings, providing insights into its molecular structure (Loh et al., 2013).
Synthesis and Characterization
The synthesis of compounds involving this compound has been achieved, with the structures being established based on spectral data. These synthesis processes are important for creating compounds for further research and potential applications (Jagadhani et al., 2015).
Antimicrobial Activity
Compounds containing this compound have been reported to possess significant antimicrobial activity, which is an area of interest for the development of new pharmaceuticals and treatment methods (Raval et al., 2012).
Tautomerism Studies
The study of tautomerism in 4-bromo substituted 1H-pyrazoles provides insights into the chemical behavior of these compounds, which is vital for understanding their potential applications in various fields, such as pharmaceuticals and material science (Trofimenko et al., 2007).
Synthesis of Fluorinated Derivatives
The synthesis of fluorinated derivatives of pyrazolo[3,4-d]pyrimidines involving this compound demonstrates the compound's utility in creating novel molecular structures with potential applications in various scientific fields (Eleev et al., 2015).
Properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-8-5-13-14(9(8)12)7-3-1-6(11)2-4-7/h1-5H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFXTYRUHMSPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.